molecular formula C16H13F2N3O4S B2529856 2,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 946340-43-8

2,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2529856
CAS No.: 946340-43-8
M. Wt: 381.35
InChI Key: RRNAEDFDJZBFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the exploration of novel cancer therapeutics. This sulfonamide-based small molecule is structurally characterized by a furan-2-yl-substituted pyridazinone core linked to a 2,4-difluorobenzenesulfonamide group. Its primary research value stems from its potential mechanism of action as an inhibitor of the protein arginine methyltransferase 5 (PRMT5) and its interaction with substrate adaptor proteins via the PRMT5 Binding Motif (PBM) . This mechanism is distinct from catalytic site inhibitors, as it disrupts the formation of the PRMT5 complex with its adaptor proteins, such as RIOK1 and pICln, which is required for the methylation of specific substrates . Compounds in this class represent a first-in-class approach to modulating PRMT5 activity and have shown promise in selectively targeting cancers with MTAP (methylthioadenosine phosphorylase) gene deletions, a common occurrence in glioblastoma, pancreatic cancer, and mesothelioma . By potentially inhibiting PBM-dependent PRMT5 functions, this compound is a valuable tool for researchers investigating synthetic lethality in MTAP-null cancers and exploring the therapeutic window of selective PRMT5 complex disruption. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-difluoro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O4S/c17-11-3-5-15(12(18)10-11)26(23,24)19-7-8-21-16(22)6-4-13(20-21)14-2-1-9-25-14/h1-6,9-10,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNAEDFDJZBFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a difluorophenyl group, a furan moiety, and a pyridazinone core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C16H13F2N3O4S
  • Molecular Weight : 381.35 g/mol
  • CAS Number : 946212-37-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various disease pathways. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. Additionally, the furan and pyridazine components may contribute to the compound's ability to modulate biological pathways relevant to cancer and inflammation.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown cytotoxic effects against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values indicating significant potency.
    • A study reported that related compounds with similar structures displayed IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines, suggesting a potential for further development as anticancer agents .
  • Antimicrobial Properties :
    • The sulfonamide moiety of the compound is associated with antibacterial activity. Similar compounds have been effective against a range of pathogens, including Gram-positive and Gram-negative bacteria.
    • Preliminary tests indicate that derivatives of this compound may also exhibit antifungal properties, warranting further investigation into their spectrum of activity.
  • Anti-inflammatory Effects :
    • Some studies suggest that compounds with similar chemical frameworks possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

Study Compound Target Activity IC50 Value (μM)
Pyridazine derivativesMCF-7 Cancer CellsCytotoxicity27.3
Triazolethione derivativesHCT-116 Cancer CellsCytotoxicity6.2
Sulfonamide derivativesVarious BacteriaAntibacterial ActivityVaries

Scientific Research Applications

Anticancer Research

Preliminary studies suggest that 2,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibits promising anticancer properties. Compounds with similar structural motifs have shown efficacy in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Mechanism of Action:
The proposed mechanism involves the interaction of the compound with specific molecular targets such as enzymes or receptors that regulate cell growth and apoptosis. The presence of fluorine may enhance lipophilicity, improving binding affinity to these targets.

Case Study:
A study conducted on related compounds indicated that they could significantly inhibit the viability of HeLa cells at concentrations as low as 10 µM. The observed mechanism involved mitochondrial dysfunction and activation of caspase pathways leading to programmed cell death.

The unique structural features of this compound suggest its potential in treating various diseases beyond cancer, including:

  • Infectious Diseases : Due to its ability to interact with biological targets, there is potential for development against pathogens.
  • Inflammatory Disorders : The compound may exhibit anti-inflammatory properties owing to the sulfonamide group.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzenesulfonamide Core

Table 1: Substitution Patterns and Molecular Properties
Compound Name Substituents on Benzene Molecular Weight Key Structural Features
Target Compound 2,4-difluoro ~403.4 (estimated) Furan-2-yl, pyridazinone, ethyl linker
2-Chloro-N-(2-(3-(4-methoxyphenyl)-...) 2-chloro 419.9 4-Methoxyphenyl, pyridazinone
3-Fluoro Analog 3-fluoro 403.4 4-Methoxyphenyl, pyridazinone
3-Chloro-4-fluoro Analog 3-chloro, 4-fluoro 437.9 4-Methoxyphenyl, pyridazinone
4-(Trifluoromethyl) Analog 4-CF3 ~430 (estimated) Furan-2-yl, pyridazinone

Key Observations :

  • Fluorine vs. Fluorine’s electronegativity may also improve binding to polar targets .
  • Trifluoromethyl (CF3) : The 4-CF3 analog introduces strong electron-withdrawing effects, which could enhance metabolic stability but reduce solubility compared to the target’s difluoro substitution.

Modifications on the Pyridazinone Ring

Key Observations :

  • Furan vs. However, benzyloxy groups may enhance lipophilicity and prolong half-life.
  • Electron-Withdrawing Groups : The 4-nitrobenzyloxy derivative exhibits a higher calculated HRMS mass (425.0526 vs. target ~403), suggesting nitro groups could modulate electronic properties but may introduce metabolic liabilities.

Linker and Side Chain Variations

Table 3: Linker and Side Chain Modifications
Compound Name Linker/Side Chain Biological Implications Reference
Target Compound Ethyl Balance of flexibility and rigidity
Sulphanyl-Linked Compound -S-CH2- Increased hydrophobicity
Triazine Hybrid Triazine-arylsulfonamide Enhanced π-stacking but higher MW

Key Observations :

  • Ethyl Linker : The ethyl group in the target compound offers moderate flexibility, facilitating optimal orientation for target engagement compared to rigid triazine hybrids .
  • Sulphanyl Linkers : Compounds with -S-CH2- linkers (e.g., ) may exhibit altered pharmacokinetics due to sulphur’s polarizability and oxidation susceptibility.

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods for benzyloxy pyridazines (e.g., DMF, K2CO3-mediated alkylation) , but furan coupling may require optimized conditions to avoid side reactions.
  • Structure-Activity Relationships (SAR) :
    • Fluorine at the 2,4-positions may enhance target affinity over 3-fluoro or chloro analogs due to optimal electronic and steric effects .
    • The furan substituent’s oxygen atom could engage in hydrogen bonding, similar to benzyloxy groups in , but with reduced steric hindrance.

Q & A

Q. What are the key synthetic routes and reaction conditions for synthesizing 2,4-difluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide?

The synthesis typically involves nucleophilic substitution and coupling reactions. Critical steps include:

  • Sulfonamide formation : Reacting a sulfonyl chloride intermediate with an amine-containing pyridazinone derivative under basic conditions (e.g., triethylamine or NaOH) .
  • Solvent selection : Polar aprotic solvents like DMF or THF are preferred for dissolving reactants and stabilizing intermediates .
  • Temperature control : Reactions often proceed at 50–80°C to balance yield and purity .

Q. Example Reaction Conditions Table

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
SulfonylationDMF, NaOH, 70°C7895%
Pyridazinone couplingTHF, Pd(PPh₃)₄, 60°C6592%

Q. What analytical methods are recommended for characterizing this compound?

  • Structural confirmation : Use 1^1H/13^13C NMR and HRMS to verify the sulfonamide linkage and pyridazinone-furan substituents .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and C18 columns .
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS .

Q. How does the compound’s stability vary under different pH and solvent conditions?

  • Acidic conditions (pH < 4) : Rapid hydrolysis of the sulfonamide group occurs, leading to benzene sulfonic acid derivatives .
  • Basic conditions (pH > 9) : Pyridazinone ring oxidation is observed, requiring inert atmospheres for storage .
  • Solvent stability : Stable in DMSO for >6 months at -20°C; avoid chlorinated solvents due to halogen exchange risks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize multi-target inhibition (e.g., COX-2, 5-LOX)?

  • Modification sites :
    • Furan substituent : Replace with thiophene to enhance hydrophobic interactions with enzyme pockets .
    • Sulfonamide group : Introduce electron-withdrawing groups (e.g., -CF₃) to improve binding to catalytic residues .
  • Assay design : Use enzyme inhibition assays (IC₅₀ determination) and molecular docking (AutoDock Vina) to prioritize derivatives .

Q. What computational strategies predict binding interactions with carbonic anhydrase IX?

  • Molecular dynamics (MD) simulations : Analyze binding stability over 100 ns trajectories (GROMACS) .
  • Free energy calculations : Use MM-PBSA to quantify contributions from van der Waals and electrostatic interactions .
  • Key findings : The difluoro-benzene moiety forms π-π stacking with Phe-131, while the pyridazinone interacts with Zn²⁺ in the active site .

Q. How do solvent polarity and proticity affect reaction yields during synthesis?

  • Polar aprotic solvents (DMF, DMSO) : Increase nucleophilicity of intermediates, improving coupling efficiency (yields >70%) .
  • Protic solvents (MeOH, EtOH) : Reduce yields (<50%) due to protonation of amine intermediates .
  • Additives : Catalytic KI enhances reactivity in THF by stabilizing transition states .

Q. How should researchers address contradictions in reported biological activity data?

  • Case example : Discrepancies in COX-2 inhibition (IC₅₀ = 120 nM vs. 250 nM) may arise from assay conditions (e.g., enzyme source, substrate concentration) .
  • Resolution :
    • Standardize protocols (e.g., human recombinant enzymes, 10 µM substrate).
    • Validate with orthogonal methods (e.g., SPR for binding affinity) .

Q. What environmental fate studies are relevant for this compound?

  • Photodegradation : UV-Vis studies show rapid degradation (t₁/₂ = 2 h) in aqueous solutions, forming non-toxic sulfonic acid byproducts .
  • Ecotoxicology : Daphnia magna assays indicate moderate toxicity (EC₅₀ = 1.2 mg/L), necessitating wastewater treatment before disposal .

Q. How can interdisciplinary approaches enhance its application in materials science?

  • Coordination chemistry : The sulfonamide group chelates metal ions (e.g., Cu²⁺), enabling use in catalytic nanomaterials .
  • Polymer composites : Incorporate into hydrogels for controlled drug release (swelling ratio = 300% in PBS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.